1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine
Description
1,3-Bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine (C₉H₇F₄N₃; molecular weight 233.17 g/mol) is a fluorinated heterocyclic compound featuring a benzodiazol-imine core substituted with two difluoromethyl groups at the 1- and 3-positions. This compound is synthesized via condensation reactions involving fluorinated aldehydes or acids under acidic conditions, as evidenced by methodologies applied to analogous benzimidazole derivatives . Its purity (≥95%) and structural uniqueness make it a candidate for applications in agrochemicals, pharmaceuticals, or materials science, where fluorinated groups enhance stability and lipophilicity .
Properties
IUPAC Name |
1,3-bis(difluoromethyl)benzimidazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4N3/c10-7(11)15-5-3-1-2-4-6(5)16(8(12)13)9(15)14/h1-4,7-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYOJCTYWJTQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2C(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves difluoromethylation reactions. One common method is the reaction of a suitable precursor with difluorocarbene reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzodiazole derivatives, while reduction can produce partially or fully reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodiazole compounds exhibit promising anticancer properties. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain benzodiazole derivatives can effectively target cancer cell lines such as HCT116 (human colorectal carcinoma) with IC50 values indicating potent activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzodiazole derivatives have been reported to possess significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) of related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Chemical Synthesis
The synthesis of 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine can be achieved through several methods, including cyclization reactions involving appropriate precursors. These synthetic routes are crucial for producing the compound in sufficient quantities for biological evaluation.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of benzodiazole derivatives, compounds were synthesized and tested against HCT116 cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy in cancer treatment .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard | 9.99 | HCT116 |
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several benzodiazole derivatives were evaluated against a panel of bacterial and fungal strains. The study found that specific compounds exhibited MIC values significantly lower than established antibiotics.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Mechanism of Action
The mechanism by which 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties | Potential Applications |
|---|---|---|---|---|---|
| 1,3-Bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine | C₉H₇F₄N₃ | 233.17 | Two -CF₂H groups | High lipophilicity; acid stability | Agrochemical intermediates |
| 2-Aminobenzimidazole (BioDeep_00000002892) | C₇H₇N₃ | 133.15 | -NH₂ at position 2 | Basic amine; hydrogen bonding capacity | Pharmaceutical precursors |
| 5-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine | C₁₀H₁₀F₂N₅S | 285.28 | Thiazol-imine; single -CF₂H group | Enhanced π-conjugation | Materials science (e.g., sensors) |
| 5-{[(3,4-Difluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one | C₁₄H₁₁F₂N₃O | 275.25 | Difluorophenylmethylamino; ketone | Polar; potential bioactive scaffold | Drug discovery |
Stability and Reactivity
- Fluorine Impact: The bis-difluoromethyl groups in the target compound enhance electron-withdrawing effects, stabilizing the benzodiazol ring against nucleophilic attack compared to non-fluorinated analogues like 2-aminobenzimidazole .
- Imine vs. Amine: The imine group (NH) in the target compound increases susceptibility to oxidation relative to the amine (-NH₂) in 2-aminobenzimidazole, necessitating inert storage conditions .
Biological Activity
1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8F4N2
- CAS Number : 329269-79-6
- Molar Mass : 250.22 g/mol
Biological Activity Overview
The biological activity of 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine has been investigated in various studies focusing on its potential as an inhibitor of protein-protein interactions and other enzymatic activities.
Inhibition of Protein-Protein Interactions
Research indicates that this compound may act as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a critical player in numerous cancers. The compound demonstrated an IC50 value of approximately 15.8 µM against STAT3, suggesting a moderate inhibitory effect .
Tyrosinase Inhibition
In studies evaluating the compound's effects on tyrosinase activity, which is crucial for melanin production, it was found that certain analogs exhibited significant inhibition. For instance, compounds related to 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine showed IC50 values ranging from 1.12 µM to over 50 µM depending on structural modifications . This suggests potential applications in treating hyperpigmentation disorders.
Case Studies and Experimental Data
- STAT3 Inhibition :
-
Tyrosinase Activity :
- Experimental Setup : Various analogs were tested against mushroom tyrosinase using l-DOPA as a substrate.
- Findings : Analog compounds showed varying degrees of inhibition with the most potent analog exhibiting an IC50 value of 1.12 µM, significantly outperforming standard inhibitors like kojic acid (IC50 = 24.09 µM) .
The mechanisms by which 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine exerts its biological effects include:
- Direct Binding to Target Proteins : The compound's structure allows it to interact with specific amino acid residues in target proteins such as STAT3 and tyrosinase.
- Modulation of Enzymatic Activity : By inhibiting tyrosinase activity, the compound can potentially reduce melanin synthesis, which is beneficial in treating conditions related to hyperpigmentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
